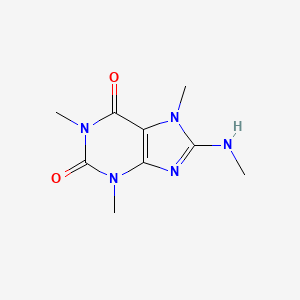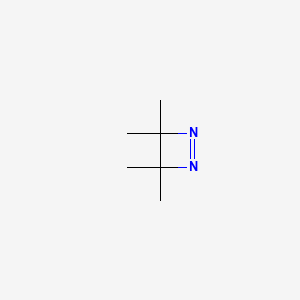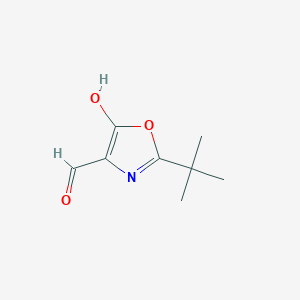
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a tert-butyl group and a hydroxymethylene group attached to the oxazole ring
Métodos De Preparación
The synthesis of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a base to form the oxazole ring. The hydroxymethylene group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to maximize yield and purity.
Análisis De Reacciones Químicas
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydroxylated or deoxygenated products.
Substitution: The tert-butyl and hydroxymethylene groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be compared with other similar compounds, such as:
2-(tert-Butyl)-4-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a hydroxymethylene group.
2-(tert-Butyl)-4-ethoxymethylene-oxazol-5(4H)-one: Contains an ethoxymethylene group instead of a hydroxymethylene group.
2-(tert-Butyl)-4-(chloromethylene)oxazol-5(4H)-one: Contains a chloromethylene group instead of a hydroxymethylene group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3 |
Clave InChI |
LBLBNDMZQJWEHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(O1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



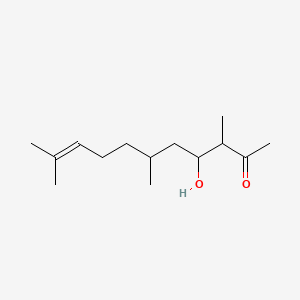
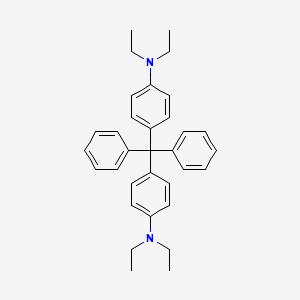
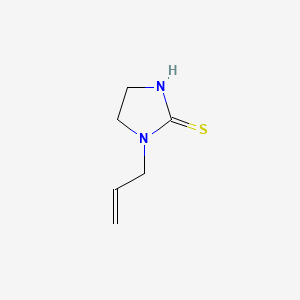
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)

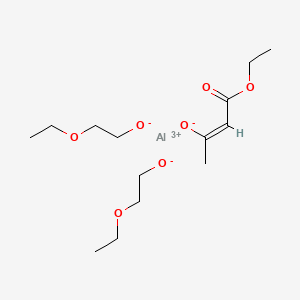
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)

